(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
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Overview
Description
(22)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a unique organic compound belonging to the class of paracyclophanes Paracyclophanes are known for their strained ring structures and interesting electronic properties, making them valuable in various fields of research and application
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves the following steps:
Formation of the Paracyclophane Core: This is achieved through a series of cyclization reactions, often starting with a suitable aromatic precursor.
Introduction of Methoxy Groups: The methoxy groups are introduced via electrophilic aromatic substitution reactions using reagents like dimethyl sulfate or methanol in the presence of a catalyst.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex structures.
Reduction: Reduction reactions can be performed to modify the dione to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups and dione structure allow it to participate in electron transfer reactions, potentially affecting cellular pathways and enzyme activities. Specific molecular targets and pathways may include oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A psychoactive compound with similar methoxy substitutions.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties.
2,5-Dimethoxyphenethylamine: Another compound with similar structural features.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is unique due to its paracyclophane core, which imparts distinct electronic properties and reactivity compared to other dimethoxy-substituted compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55076-10-3 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
Origin of Product |
United States |
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